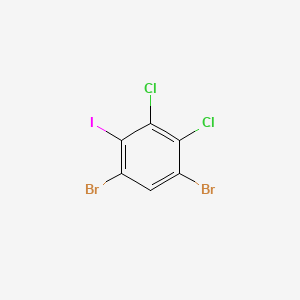

1,5-dibromo-2,3-dichloro-4-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-dibromo-2,3-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6HBr2Cl2I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. The unique combination of halogens makes it an interesting subject for various chemical studies and applications.

Applications De Recherche Scientifique

1,5-dibromo-2,3-dichloro-4-iodobenzene has several applications in scientific research:

Mécanisme D'action

Mode of Action

Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .

Biochemical Pathways

Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .

Pharmacokinetics

Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .

Result of Action

The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dibromo-2,3-dichloro-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloroiodobenzene using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-dibromo-2,3-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It can also undergo cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., morpholine) and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts, with reactions conducted in organic solvents such as toluene or ethanol under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.

Cross-Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzene ring with another aromatic or aliphatic group.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloroiodobenzene: Similar in structure but lacks bromine atoms.

1,4-Dibromotetrafluorobenzene: Contains bromine and fluorine atoms instead of chlorine and iodine.

3,4-Dichloroiodobenzene: Similar but with different positions of chlorine and iodine atoms.

Uniqueness

1,5-dibromo-2,3-dichloro-4-iodobenzene is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specialized applications in organic synthesis and material science .

Activité Biologique

1,5-Dibromo-2,3-dichloro-4-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen substituents can significantly influence the chemical reactivity and biological interactions of the compound. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two bromine atoms at positions 1 and 5, two chlorine atoms at positions 2 and 3, and one iodine atom at position 4. This unique arrangement contributes to its distinctive physical and chemical properties.

The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with various biological targets through mechanisms such as:

- Electrophilic Aromatic Substitution : The halogen atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

- Halogen Bonding : The presence of halogens can facilitate halogen bonding interactions with biomolecules, potentially influencing enzyme activity or receptor binding.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of halogenated aromatic compounds. For instance, compounds similar to this compound have demonstrated significant antifungal activity against Candida neoformans. In a study examining structural variations in dibromophenyl derivatives:

| Compound | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| 1 | 0.03–0.06 | >1000 |

| 2 | >16 | <32 |

| 3 | >16 | <16 |

The most potent compounds exhibited low toxicity in mammalian cell lines while maintaining high antifungal activity .

Anticancer Activity

The potential anticancer properties of halogenated compounds have also been explored. A related study indicated that certain dibrominated derivatives could inhibit cancer cell proliferation through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.

Case Studies

Several case studies highlight the biological implications of halogenated compounds:

- Study on Antifungal Activity : A series of dibromophenyl-based compounds were synthesized and tested against various fungal strains. The study found that specific substitutions significantly enhanced antifungal potency while reducing toxicity .

- Anticancer Research : Research focusing on dibrominated benzene derivatives revealed their ability to inhibit tumor growth in preclinical models. The compounds showed synergistic effects when combined with standard chemotherapy agents .

Propriétés

IUPAC Name |

1,5-dibromo-2,3-dichloro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYVVDBWSTZHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2Cl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.